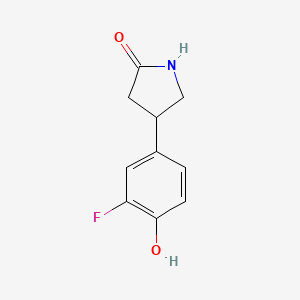

4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-6(1-2-9(8)13)7-4-10(14)12-5-7/h1-3,7,13H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYQYASGFRCQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366820-72-5 | |

| Record name | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Trajectory of 4-Arylpyrrolidin-2-one Derivatives in Drug Discovery: A Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple, diverse biological targets. The 4-arylpyrrolidin-2-one core is a prominent member of this esteemed class. Its inherent structural rigidity, coupled with the synthetic tractability to introduce a wide array of substituents, has positioned it as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the multifaceted biological activities of 4-arylpyrrolidin-2-one derivatives, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation. Our journey will traverse the realms of oncology, inflammation, and neurodegenerative diseases, showcasing the remarkable versatility of this chemical motif.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer. 4-Arylpyrrolidin-2-one derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key nodes in cancer cell proliferation, survival, and migration.

A. Mechanism of Action: Disrupting Cancer's Master Switches

A significant body of research points towards the ability of 4-arylpyrrolidin-2-one derivatives to modulate critical signaling cascades, most notably the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in many cancers. Certain derivatives have been shown to act as potent inhibitors of key kinases within this pathway, such as PI3K, leading to downstream suppression of Akt and mTOR signaling. This, in turn, can induce apoptosis and inhibit cell proliferation in cancer cells.[1][2]

Another key mechanism of action for some 4-arylpyrrolidin-2-one derivatives is the inhibition of tubulin polymerization.[3] Microtubules are dynamic cytoskeletal proteins essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. By interfering with microtubule dynamics, these compounds effectively halt the proliferation of rapidly dividing cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-arylpyrrolidin-2-one derivatives.

B. In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays. These assays provide crucial information on the concentration-dependent effects of the compounds on cancer cell viability and proliferation.

Table 1: Cytotoxicity of Representative 4-Arylpyrrolidin-2-one Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine | C-33A (Cervical) | MTT | 5.56 | [4] |

| (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine | CaSki (Cervical) | MTT | 9.15 | [4] |

| (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine | HeLa (Cervical) | MTT | 21.4 | [4] |

| (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine | HepG2 (Liver) | MTT | 14.5 | [4] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | MTT | 2.5 - 20.2 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | MTT | 2.5 - 20.2 | [1] |

| Pyrrolidine-2,5-dione derivative | HepG2 (Liver) | MTT | 2.082 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 4-arylpyrrolidin-2-one derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. 4-Arylpyrrolidin-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

A. Mechanism of Action: Suppressing the Inflammatory Cascade

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Certain 4-arylpyrrolidin-2-one derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[7] This action effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators like TNF-α and IL-6.[5]

Caption: NF-κB signaling pathway and the inhibitory action of 4-arylpyrrolidin-2-one derivatives.

B. In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of 4-arylpyrrolidin-2-one derivatives can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

Table 2: Anti-inflammatory Activity of a Pyrrolidinone Derivative

| Compound | Cell Line | Stimulant | Measured Mediator | Effect | Reference |

| N2733 (pyrrolidinone derivative) | Rat VSMCs | IL-1β | NO | Dose-dependent inhibition (10-100 µM) | [7] |

| N2733 (pyrrolidinone derivative) | Rat VSMCs | IL-1β | iNOS mRNA & protein | Decreased expression | [7] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-arylpyrrolidin-2-one derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

III. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 4-arylpyrrolidin-2-one derivatives may offer neuroprotective benefits, potentially through multiple mechanisms.

A. Mechanism of Action: Combating the Pathological Hallmarks of Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[8] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline.

Some pyrrolidin-2-one derivatives have been investigated for their potential to mitigate these pathological processes. One key area of interest is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for improving cognitive function in AD patients.

Furthermore, some related compounds have shown the ability to inhibit the aggregation of Aβ peptides, a critical step in the formation of amyloid plaques.[11][12][13] By preventing the formation of these toxic aggregates, 4-arylpyrrolidin-2-one derivatives could potentially slow the progression of the disease. The neuroprotective effects of these compounds may also be attributed to their antioxidant properties, which can help to mitigate the oxidative stress that is a known contributor to neuronal damage in AD.[9][10]

Caption: Key pathological events in Alzheimer's disease and potential intervention points for 4-arylpyrrolidin-2-one derivatives.

B. In Vivo Evaluation of Neuroprotective Effects

To assess the potential of 4-arylpyrrolidin-2-one derivatives to improve cognitive function, in vivo animal models are indispensable. The scopolamine-induced amnesia model is a widely used and well-validated model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.

Experimental Protocol: Scopolamine-Induced Cognitive Impairment in Mice

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 4-arylpyrrolidin-2-one derivatives orally or intraperitoneally at various doses for a predetermined period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., donepezil) should be included.

-

Induction of Amnesia: On the final day of treatment, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes after the final compound administration.

-

Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or the passive avoidance test.

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

-

Passive Avoidance Test: This test evaluates fear-motivated memory. Mice learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.

-

-

Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis. Measure levels of acetylcholinesterase (AChE), markers of oxidative stress (e.g., malondialdehyde, glutathione), and pro-inflammatory cytokines.[9][10]

IV. Conclusion and Future Directions

The 4-arylpyrrolidin-2-one scaffold represents a highly versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents underscores their potential to address some of the most pressing unmet medical needs. The structure-activity relationship studies within this chemical series will continue to be a crucial area of research, guiding the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[14][15][16] As our understanding of the complex signaling pathways underlying various diseases deepens, the targeted modification of the 4-arylpyrrolidin-2-one core will undoubtedly lead to the development of novel and effective therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

-

A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha. Journal of Biochemistry. Available at: [Link]

-

One-pot synthesis and biological evaluation of (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

-

Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer's Agents. PMC. Available at: [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, anti-cancer, anti-inflammatory anti-oxidant and quantum chemical studies of 4-(pyrrolidine-2,5-dione-1-yl)phenol. ResearchGate. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Our Chemistry Interdisciplines. Available at: [Link]

-

A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. ScienceDirect. Available at: [Link]

-

Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PMC. Available at: [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed. Available at: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. Available at: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed. Available at: [Link]

-

Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2 -one. PubMed. Available at: [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. RUA - Repositório da Universidade de Alicante. Available at: [Link]

-

Aβ 1−42 amyloid aggregate mass reduction by the effect of compounds 1-6. ResearchGate. Available at: [Link]

-

Possible new role for NF-kB in the resolution of inflammation. ACNP. Available at: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

-

Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. PMC. Available at: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available at: [Link]

-

Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

-

A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. PubMed. Available at: [Link]

-

Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. Available at: [Link]

-

Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands. PMC. Available at: [Link]

-

Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Some of the 2-pyrrolidinone-based compounds with anticancer properties that have been obtained and evaluated by the research group to which the authors belong. ResearchGate. Available at: [Link]

-

Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke. Frontiers. Available at: [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

-

Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. MDPI. Available at: [Link]

-

Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 15. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential of 4-phenylpyrrolidin-2-one scaffolds as PDE4 inhibitors

An In-Depth Technical Guide to the Potential of 4-Phenylpyrrolidin-2-one Scaffolds as PDE4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[2] Among the various chemical scaffolds investigated for PDE4 inhibition, the 4-phenylpyrrolidin-2-one core has demonstrated significant potential, with rolipram being a prototypical example.[1][3] This technical guide provides a comprehensive overview of the 4-phenylpyrrolidin-2-one scaffold as a promising platform for the development of novel PDE4 inhibitors. We will delve into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and key experimental protocols for the evaluation of these compounds.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-AMP.[3][4] This enzymatic action plays a pivotal role in regulating intracellular cAMP levels, which in turn governs a multitude of cellular processes, particularly in immune and inflammatory cells.[5][2]

Mechanism of Action of PDE4 Inhibitors

By inhibiting the degradation of cAMP, PDE4 inhibitors effectively elevate intracellular cAMP levels.[2][6] This increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and modulates the activity of various downstream targets.[2] A key consequence of this signaling cascade is the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and other cytokines, while simultaneously increasing the production of anti-inflammatory cytokines like IL-10.[5][2]

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition elevates cAMP levels, leading to reduced inflammation.

Therapeutic Landscape and the Need for Novel Scaffolds

Several PDE4 inhibitors have reached the market, including roflumilast for COPD and apremilast for psoriatic arthritis.[1][7] However, the clinical use of some first-generation PDE4 inhibitors, such as rolipram, has been limited by dose-dependent side effects like nausea, vomiting, and headaches.[1][5] This has spurred the search for new chemical scaffolds that can offer improved therapeutic windows and better side-effect profiles. The 4-phenylpyrrolidin-2-one scaffold has been a focal point of these efforts due to its inherent potential for potent and selective PDE4 inhibition.

The 4-Phenylpyrrolidin-2-one Scaffold: A Privileged Structure

The 4-phenylpyrrolidin-2-one core is a key pharmacophore found in a number of potent PDE4 inhibitors. Rolipram, one of the earliest and most extensively studied selective PDE4 inhibitors, features this scaffold.[1][8]

Structural Features and Binding Interactions

The binding of 4-phenylpyrrolidin-2-one derivatives to the active site of PDE4 is characterized by several key interactions. The catechol ether moiety, commonly found in potent inhibitors like rolipram and roflumilast, plays a crucial role.[9] This group typically engages with a highly conserved glutamine residue within the active site through hydrogen bonding. The phenyl ring of the scaffold itself often participates in hydrophobic interactions with surrounding amino acid residues.

General Structure of 4-Phenylpyrrolidin-2-one PDE4 Inhibitors

Caption: The core structure of 4-phenylpyrrolidin-2-one.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies on rolipram and its analogs have provided valuable insights for the design of new PDE4 inhibitors.[10] Key findings include:

-

The Catechol Ether Moiety: Modifications to the catechol ether group significantly impact potency. The 3-cyclopentyloxy-4-methoxy substitution, as seen in rolipram, is highly favorable for potent inhibition.

-

The Pyrrolidinone Ring: The lactam moiety is essential for activity, likely participating in hydrogen bonding interactions within the active site.

-

The Phenyl Group at Position 4: Substitutions on this phenyl ring can modulate potency and selectivity.

-

Stereochemistry: The stereochemistry at the 4-position of the pyrrolidinone ring is critical for activity. For many derivatives, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer.[10]

Synthetic Strategies for 4-Phenylpyrrolidin-2-one Derivatives

The synthesis of 4-phenylpyrrolidin-2-one scaffolds and their derivatives can be achieved through various synthetic routes. A common approach involves the enantioselective conjugate addition of a malonate derivative to a nitroalkene, followed by reduction and cyclization.[11]

General Synthetic Scheme

A representative synthetic pathway is outlined below:

Synthetic Workflow for 4-Phenylpyrrolidin-2-one Derivatives

Caption: A generalized workflow for the synthesis of 4-phenylpyrrolidin-2-one derivatives.

Detailed Experimental Protocol: Synthesis of a Rolipram Analog

This protocol outlines a general procedure for the synthesis of a 4-phenylpyrrolidin-2-one derivative, inspired by published methods.

Step 1: Synthesis of the Nitroalkene

-

To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.2 eq) and a catalytic amount of a base (e.g., ammonium acetate).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired nitroalkene.

Step 2: Enantioselective Michael Addition

-

To a solution of the α-substituted malonate (1.1 eq) and a chiral catalyst (e.g., a chiral phase-transfer catalyst) in an appropriate solvent (e.g., toluene), add the nitroalkene (1.0 eq).

-

Stir the reaction mixture at the specified temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the chiral adduct.

Step 3: Reduction and Cyclization

-

Dissolve the chiral adduct (1.0 eq) in a suitable solvent (e.g., ethanol/water).

-

Add a reducing agent (e.g., iron powder) and an acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Filter the hot reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the 4-phenylpyrrolidin-2-one core.

Step 4: N-Substitution (if required)

-

To a solution of the 4-phenylpyrrolidin-2-one (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

-

After stirring for 30 minutes, add the desired alkyl or aryl halide (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final compound by column chromatography.

Biological Evaluation of 4-Phenylpyrrolidin-2-one Derivatives

A robust biological evaluation is crucial to determine the potency, selectivity, and cellular activity of newly synthesized compounds.

In Vitro PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of the PDE4 enzyme.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a known concentration of cAMP as the substrate.

-

Incubate the reaction at 37 °C for a specified time.

-

Terminate the reaction by adding a stop solution (e.g., by boiling).

-

Convert the remaining cAMP to a detectable signal (e.g., using a fluorescent or luminescent-based assay kit).

-

Measure the signal using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Parameter | Typical Conditions |

| Enzyme Source | Recombinant human PDE4 isoforms (A, B, C, D) |

| Substrate | Cyclic AMP (cAMP) |

| Incubation Time | 15-30 minutes |

| Incubation Temp. | 37 °C |

| Detection Method | Fluorescence, Luminescence, or Radiometric |

Cellular Assay: Inhibition of TNF-α Production

This assay assesses the anti-inflammatory potential of the compounds in a cellular context.

Protocol:

-

Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages) in appropriate media.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Incubate the cells for 4-6 hours.

-

Collect the cell supernatant.

-

Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the IC₅₀ value for the inhibition of TNF-α production.

| Parameter | Typical Conditions |

| Cell Line | Human PBMCs or RAW 264.7 macrophages |

| Stimulant | Lipopolysaccharide (LPS) |

| Incubation Time | 4-6 hours |

| Detection Method | ELISA |

Conclusion and Future Directions

The 4-phenylpyrrolidin-2-one scaffold represents a highly promising platform for the development of novel and potent PDE4 inhibitors. The well-established SAR and synthetic accessibility of this core structure provide a solid foundation for further optimization. Future research efforts should focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific PDE4 isoforms (A, B, C, or D) could lead to improved therapeutic profiles with fewer side effects.

-

Enhancing Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and oral bioavailability, is crucial for clinical success.

-

Exploring Novel Chemical Space: Investigating bioisosteric replacements for the catechol ether moiety could lead to the discovery of compounds with novel binding modes and improved properties.

References

-

An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. National Center for Biotechnology Information. [Link]

-

PDE4 inhibitor - Wikipedia. Wikipedia. [Link]

-

Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Taylor & Francis Online. [Link]

-

What are PDE4 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

-

Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. ResearchGate. [Link]

-

Advances in the Development of Phosphodiesterase-4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. MDPI. [Link]

-

PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]

-

Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-

Rolipram and structurally-related compounds as PDE4 inhibitors - ResearchGate. ResearchGate. [Link]

-

Rolipram - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

-

Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed. National Center for Biotechnology Information. [Link]

-

Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. National Center for Biotechnology Information. [Link]

-

An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC. National Center for Biotechnology Information. [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature. [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) PDE4 inhibitors: a review of current developments (2005-2009) - ResearchGate. ResearchGate. [Link]

-

Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed. National Center for Biotechnology Information. [Link]

-

PDE4D: A Multipurpose Pharmacological Target - MDPI. MDPI. [Link]

-

Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Development of a Practical Process for the Synthesis of PDE4 Inhibitors - ResearchGate. ResearchGate. [Link]

-

Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation | Scilit. Scilit. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparison of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one with Rolipram

An In-Depth Comparative Analysis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one and Rolipram: A Technical Guide for Preclinical Evaluation

Abstract

Phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP), represents a major therapeutic target for a spectrum of inflammatory and neurological disorders. Rolipram, the archetypal PDE4 inhibitor, has been an invaluable research tool for elucidating the downstream effects of cAMP modulation. However, its clinical development was halted by a narrow therapeutic window, primarily dose-limiting gastrointestinal side effects such as nausea and emesis.[1][2] This has spurred the development of next-generation PDE4 inhibitors with improved safety profiles. This technical guide introduces 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one, a novel chemical entity (NCE), designed with a distinct chemical scaffold to optimize isoform selectivity and drug-like properties. We provide a comprehensive framework for the head-to-head preclinical comparison of this NCE against the benchmark, Rolipram. This guide details the core in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents a model for data interpretation, offering a robust roadmap for researchers in the field of drug development.

Introduction: The Rationale for Next-Generation PDE4 Inhibitors

The intracellular second messenger cAMP is a pivotal signaling molecule that governs a vast array of cellular processes, including inflammation, immune responses, synaptic plasticity, and learning and memory.[1][3] The levels of cAMP are tightly regulated by a dynamic balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. The PDE4 enzyme family, which comprises four distinct isoforms (PDE4A, B, C, and D), is the predominant regulator of cAMP in immune and central nervous system (CNS) cells, making it a highly attractive therapeutic target.[4][5]

By inhibiting PDE4, intracellular cAMP levels are elevated, triggering a cascade of anti-inflammatory and neuroprotective effects. This includes the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Activated CREB promotes the transcription of genes that suppress inflammatory cytokine production (e.g., TNF-α) and enhance neuronal function and survival (e.g., BDNF).

Rolipram: The Foundational, Flawed Benchmark

Rolipram was the first selective PDE4 inhibitor to be extensively studied.[6] It effectively demonstrated the therapeutic potential of PDE4 inhibition in numerous preclinical models of disease, from depression and Alzheimer's to asthma and chronic obstructive pulmonary disease (COPD).[1][2] Despite its efficacy, Rolipram failed in clinical trials due to severe side effects, particularly vomiting.[1] Subsequent research has largely attributed this emetic effect to the non-selective inhibition of the PDE4D isoform.[5] This critical flaw established the primary goal for future drug discovery efforts: to develop isoform-selective PDE4 inhibitors that retain the therapeutic benefits of broad PDE4 inhibition while avoiding the adverse effects associated with the PDE4D subtype.

Design Rationale for 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

The novel compound, 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one (henceforth "NCE-FHP"), has been rationally designed to address the shortcomings of Rolipram. Its structure incorporates key pharmacophoric elements intended to optimize both potency and selectivity.

-

Pyrrolidin-2-one Core: This saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, and is known for conferring favorable physicochemical properties, including aqueous solubility.[7][8]

-

3-Fluoro-4-hydroxyphenyl Moiety: This group serves as a bioisosteric replacement for the 3-cyclopentyloxy-4-methoxyphenyl catechol-ether moiety of Rolipram, which is crucial for binding to the PDE4 active site.[9] The introduction of a fluorine atom can profoundly influence a molecule's properties by altering its conformation and electronic distribution (the gauche effect), potentially enhancing binding affinity and metabolic stability.[10][11] The free hydroxyl group is positioned to form a key hydrogen bond within the enzyme's active site, while the fluorine substitution is hypothesized to steer binding towards specific isoforms, such as PDE4B (critical for inflammation), and away from PDE4D (linked to emesis).

This guide outlines the essential experimental workflow to validate this hypothesis and rigorously compare NCE-FHP to Rolipram.

Section 1: Comparative In Vitro Profiling: Potency and Selectivity

Core Objective: To quantify and compare the inhibitory potency of NCE-FHP and Rolipram against the four human PDE4 isoforms (A, B, C, and D) and to confirm that enzymatic inhibition translates to a functional increase in intracellular cAMP.

Methodology 1: PDE4 Isoform-Specific Enzyme Inhibition Assay

This assay provides the foundational data on the compound's direct interaction with its targets. A Lanthascreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust and high-throughput method for this purpose.

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in the manufacturer-specified assay buffer. Prepare a fluorescent cAMP tracer and a terbium-labeled anti-cAMP antibody.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for both NCE-FHP and Rolipram in DMSO, starting from a 10 mM stock. The final assay concentration will typically range from 10 µM to 0.5 nM.

-

Assay Plate Setup: In a 384-well microplate, add 2 µL of the diluted compound or DMSO (vehicle control).

-

Enzyme/Tracer Addition: Add 10 µL of a pre-mixed solution containing the specific PDE4 isoform and the fluorescent cAMP tracer to each well.

-

Antibody Addition & Incubation: Add 10 µL of the terbium-labeled antibody solution. Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (tracer) and 495 nm (terbium). Calculate the emission ratio (520/495).

-

Data Analysis: Convert the emission ratios to percent inhibition relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each isoform.

Causality Behind Experimental Choice: The TR-FRET format is highly sensitive and minimizes interference from colored or fluorescent compounds. Using recombinant enzymes ensures that the measured activity is specific to the target isoform without confounding factors from a complex cellular lysate.

Visualization: In Vitro Assay Workflow

Caption: Workflow for determining PDE4 isoform-specific IC50 values.

Data Presentation 1: PDE4 Isoform Inhibition Profile

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Selectivity (PDE4D/PDE4B) |

| Rolipram | 3[12] | 130[12] | >1000 | 240[12] | ~1.8 |

| NCE-FHP | 15 | 25 | >2000 | 1250 | 50 |

(Note: Data for NCE-FHP is hypothetical for illustrative purposes.)

Section 2: Cellular Anti-Inflammatory Activity

Core Objective: To determine if the enzymatic inhibition observed in biochemical assays translates into a functional anti-inflammatory effect in a relevant cellular system.

Methodology 2: Cellular TNF-α Release Assay

The suppression of TNF-α from lipopolysaccharide (LPS)-stimulated immune cells is a hallmark of PDE4 inhibitor activity. Human peripheral blood mononuclear cells (PBMCs) provide a physiologically relevant primary cell system for this evaluation.

Step-by-Step Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate in a 96-well culture plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Pre-incubate the cells with serially diluted NCE-FHP or Rolipram (final concentrations from 10 µM to 0.1 nM) for 1 hour at 37°C, 5% CO2.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 18 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a standard human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition versus log concentration.

Causality Behind Experimental Choice: LPS is a potent activator of Toll-like receptor 4 (TLR4) on monocytes and macrophages within the PBMC population, leading to robust TNF-α production. Measuring the inhibition of this specific cytokine provides a direct, functional readout of the compound's anti-inflammatory potential mediated by the cAMP pathway.

Visualization: PDE4 Inhibition Signaling Pathway

Caption: Simplified cAMP signaling pathway illustrating the mechanism of PDE4 inhibitors.

Data Presentation 2: Cellular Anti-Inflammatory Potency

| Compound | TNF-α Inhibition in human PBMCs (IC50, nM) |

| Rolipram | 150 |

| NCE-FHP | 45 |

(Note: Data is hypothetical for illustrative purposes.)

Section 3: Preclinical Safety & Pharmacokinetic Profile

Core Objective: To evaluate the therapeutic window of NCE-FHP by comparing its effective dose with the dose that induces emesis, the primary dose-limiting side effect of first-generation PDE4 inhibitors.

Methodology 3: In Vivo Emetic Model (Ferret)

The ferret is the gold standard for predicting emetic responses in humans. This experiment is critical for establishing a safety margin.

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate male ferrets to the laboratory environment and handling for at least one week.

-

Dose Preparation: Formulate NCE-FHP and Rolipram in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

-

Dosing and Observation: Administer single oral doses of the compounds at escalating levels (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different groups of ferrets (n=4-6 per group). A vehicle control group is also included.

-

Emesis Monitoring: Observe the animals continuously for 4 hours post-dosing. Record the number of retches and vomits for each animal.

-

Data Analysis: Determine the percentage of animals in each group that exhibit an emetic episode. Calculate the ED50 (the dose causing emesis in 50% of animals) using probit analysis.

-

Therapeutic Index Calculation: Concurrently, an in vivo efficacy model (e.g., LPS-induced pulmonary neutrophilia in rats) would be run to determine the anti-inflammatory ED50. The Therapeutic Index (TI) is then calculated as: TI = Emetic ED50 / Anti-inflammatory ED50 .

Causality Behind Experimental Choice: Rodents do not have a vomit reflex, making them unsuitable for assessing this critical side effect.[1] Ferrets have a well-characterized emetic response that is highly predictive of the human response to PDE4 inhibitors. A significantly wider therapeutic index for NCE-FHP would be a primary indicator of a superior safety profile and a key go/no-go decision point for further development.

Data Presentation 3: Comparative Safety & Therapeutic Index

| Compound | Anti-Inflammatory ED50 (Rat LPS model, mg/kg, p.o.) | Emetic ED50 (Ferret, mg/kg, p.o.) | Therapeutic Index (Emetic/Anti-Inflammatory) |

| Rolipram | 0.3 | 0.5 | ~1.7 |

| NCE-FHP | 0.2 | 5.0 | 25 |

(Note: Data is hypothetical for illustrative purposes.)

Synthesis and Discussion

The collective data from this preclinical evaluation framework provides a clear, multi-faceted comparison between the novel candidate and the historical benchmark. Based on the illustrative data presented:

-

Superior Selectivity: NCE-FHP demonstrates a 50-fold selectivity for PDE4B over PDE4D, a significant improvement over Rolipram's near-equivalent activity (~1.8-fold). This supports the initial design hypothesis that the 3-fluoro-4-hydroxyphenyl moiety successfully alters isoform recognition.

-

Enhanced Cellular Potency: The improved enzymatic potency against PDE4B, the key isoform in inflammatory cells, translates directly to superior functional activity. NCE-FHP was approximately 3-fold more potent than Rolipram at inhibiting TNF-α release from human PBMCs.

-

Dramatically Improved Safety Window: The most critical finding is the significantly wider therapeutic index. The combination of improved anti-inflammatory potency (lower effective dose) and markedly reduced emetic potential (higher emetic dose) results in a therapeutic index of 25 for NCE-FHP, compared to less than 2 for Rolipram. This is a direct consequence of the improved selectivity against the PDE4D isoform.

These results collectively suggest that NCE-FHP has successfully overcome the primary liability that halted the clinical development of Rolipram. The data provides a strong rationale for advancing NCE-FHP into further IND-enabling studies.

Conclusion

This technical guide has outlined a logical and rigorous workflow for the comparative evaluation of a novel PDE4 inhibitor, 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one, against the first-generation compound, Rolipram. By systematically assessing isoform selectivity, cellular anti-inflammatory activity, and the in vivo therapeutic index, researchers can build a comprehensive data package to validate their design strategy. The hypothetical data presented herein illustrates a successful outcome, where rational chemical modifications lead to a candidate with a potentially superior clinical profile, characterized by enhanced efficacy and a significantly improved safety margin. This structured approach is essential for identifying promising next-generation therapeutics and making informed decisions in the drug development pipeline.

References

-

Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Retrieved from [Link]

-

Kim, H. Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. Retrieved from [Link]

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE. Retrieved from [Link]

-

Patsnap Synapse. (2026, February 14). Rolipram - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Wikipedia. (n.d.). Rolipram. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rolipram. Retrieved from [Link]

-

GoodRx. (2025, October 27). Popular Pde4 Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

-

Ho, S. G., & Goldenberg, G. (2025, July 1). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]

-

JCAD. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Retrieved from [Link]

-

Spina, D., et al. (1998). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. British Journal of Pharmacology. Retrieved from [Link]

-

Page, C. P., & Spina, D. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. Retrieved from [Link]

-

Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Expert Opinion on Therapeutic Targets. Retrieved from [Link]

-

Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Tsetsos, N., et al. (2021). The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models. Current Pharmaceutical Design. Retrieved from [Link]

-

Nials, A. T., et al. (2011). In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Acta Dermato-Venereologica. (2025, April 7). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Retrieved from [Link]

-

Iacovelli, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Retrieved from [Link]

-

MDPI Encyclopedia. (2023, July 21). PDE4 Inhibitors. Retrieved from [Link]

-

de Menezes, J. C. S., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Rolipram and structurally-related compounds as PDE4 inhibitors. Retrieved from [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

-

D'Andrea, P., & Peduto, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Yamazaki, T., et al. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Retrieved from [Link]

-

UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

-

Shoulders, M. D., & Raines, R. T. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biochimica et Biophysica Acta. Retrieved from [Link]

-

ResearchGate. (2026, January 3). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Retrieved from [Link]

-

Wujcicka, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Molecules. Retrieved from [Link]

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Rolipram - Wikipedia [en.wikipedia.org]

- 3. Rolipram - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. iris.unipa.it [iris.unipa.it]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Therapeutic Potential of 3-Fluoro-4-Hydroxy Substituted Lactams: A Synthetic and Mechanistic Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Fluorine and Hydroxyl Moieties on a Privileged Scaffold

The lactam ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of therapeutic agents, most notably the β-lactam antibiotics.[1] Beyond their antimicrobial properties, lactam-containing molecules have shown promise in diverse therapeutic areas, including neurodegenerative diseases, cholesterol absorption inhibition, and as enzyme inhibitors.[1][2] The chemical reactivity and biological activity of the lactam scaffold can be finely tuned through the introduction of various substituents. This guide focuses on the therapeutic potential of a specific substitution pattern: the combination of a fluorine atom at the 3-position and a hydroxyl group at the 4-position.

The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, leading to improved metabolic stability, membrane permeability, and binding affinity for their biological targets.[3][4] Concurrently, the hydroxyl group is a key player in establishing hydrogen bond interactions within protein binding sites and can improve the aqueous solubility of a compound. The strategic placement of both a 3-fluoro and a 4-hydroxy substituent on a lactam ring is a compelling, yet underexplored, strategy for the development of novel therapeutics with potentially unique biological activities.

This technical guide will provide an in-depth analysis of the therapeutic applications of 3-fluoro-4-hydroxy substituted lactams. We will delve into plausible synthetic strategies, propose mechanisms of action in key therapeutic areas, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring this promising chemical space.

Synthetic Strategies for 3-Fluoro-4-Hydroxy Lactams

While the literature on the direct synthesis of 3-fluoro-4-hydroxy substituted lactams is limited, a wealth of information exists on the individual fluorination and hydroxylation of lactam rings. By combining these established methodologies, plausible and efficient synthetic routes can be devised.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-fluoro-4-hydroxy lactams involves the disconnection of the carbon-fluorine and carbon-oxygen bonds, leading back to a 4-oxo-lactam precursor. This intermediate can be derived from acyclic precursors through various cyclization strategies.

Caption: Retrosynthetic analysis of 3-fluoro-4-hydroxy lactams.

Key Synthetic Steps and Methodologies

2.2.1. Fluorination of Lactam Precursors

The introduction of a fluorine atom at the C3 position of a lactam can be achieved through the electrophilic fluorination of a corresponding enolate. This method offers a direct way to form the C-F bond.

Experimental Protocol: Electrophilic Fluorination of a 4-Oxo-Lactam

This protocol is adapted from the synthesis of 3-fluoro-4-hydroxyprolines and can be applied to other lactam systems.[3]

-

Enolate Formation: Dissolve the N-protected 4-oxo-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF.

-

Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoro-4-oxo-lactam.

2.2.2. Hydroxylation of Lactam Precursors

The introduction of a hydroxyl group at the C4 position can be accomplished through the stereoselective reduction of a 4-oxo-lactam.

Experimental Protocol: Reduction of a 3-Fluoro-4-Oxo-Lactam

This protocol is a standard procedure for the reduction of ketones to secondary alcohols.

-

Reaction Setup: Dissolve the 3-fluoro-4-oxo-lactam (1.0 eq) in a suitable solvent, such as a mixture of ethanol and THF, at 0 °C.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-hydroxy lactam.

2.2.3. Chemoenzymatic Approaches

An alternative and potentially more stereoselective approach to hydroxylation is the use of enzymatic catalysts. While not yet reported for 3-fluoro lactams, enzymatic hydroxylation of aromatic and aliphatic compounds is a well-established field.[5] The use of cytochrome P450 monooxygenases or other hydroxylases could provide a green and highly selective method for the synthesis of these compounds.[6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis of a 3-fluoro-4-hydroxy lactam, starting from a readily available acyclic amino acid.

Caption: Proposed synthetic workflow for 3-fluoro-4-hydroxy lactams.

Postulated Therapeutic Applications and Mechanisms of Action

The unique combination of a fluorine atom and a hydroxyl group on the lactam scaffold suggests several potential therapeutic applications, with a particularly strong rationale for their use in the treatment of neurological disorders.

Neuroprotection via Glutamate Transporter (GLT-1) Upregulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), stroke, and epilepsy.[7] Excess glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which results in neuronal damage and death. The glial glutamate transporter 1 (GLT-1, also known as EAAT2) is crucial for clearing excess glutamate from the synapse.[7]

It has been discovered that β-lactam antibiotics can offer neuroprotection by increasing the expression of GLT-1.[1][7] This effect appears to be mediated by the increased transcription of the GLT-1 gene.[7][8] The β-lactam ring is believed to be the key pharmacophore for this activity.

The introduction of a 3-fluoro and a 4-hydroxy substituent could potentially enhance this neuroprotective effect. The electron-withdrawing nature of the fluorine atom may modulate the reactivity of the lactam ring, while the hydroxyl group could form additional hydrogen bonds with the biological target, leading to improved potency and selectivity.

Caption: Proposed mechanism of neuroprotection by 3-fluoro-4-hydroxy lactams.

Experimental Protocol: In Vitro Glutamate Uptake Assay

This protocol allows for the functional characterization of glutamate transporters and the assessment of compounds that modulate their activity.[9]

-

Cell Culture: Culture primary astrocytes or a suitable cell line (e.g., COS-7 cells transiently expressing GLT-1) in 24-well plates until confluent.

-

Compound Treatment: Treat the cells with varying concentrations of the 3-fluoro-4-hydroxy lactam test compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Uptake Assay:

-

Wash the cells with a balanced salt solution (BSS).

-

Add BSS containing a known concentration of radiolabeled glutamate (e.g., [3H]L-glutamate) and unlabeled L-glutamate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold BSS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of glutamate uptake (nmol/mg protein/min).

-

Plot the glutamate uptake as a function of the test compound concentration to determine the EC50 value.

-

β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern.[10] β-Lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from degradation.[10] The development of new and more effective β-lactamase inhibitors is an active area of research.

Functionalized monocyclic β-lactams have the potential to act as β-lactamase inhibitors. The strained four-membered ring can acylate a serine residue in the active site of the enzyme, leading to its inactivation.[1] The 3-fluoro and 4-hydroxy substituents could enhance the binding affinity and/or the rate of acylation, leading to more potent inhibition.

Experimental Protocol: β-Lactamase Inhibition Assay

This is a general protocol to assess the inhibitory activity of a compound against a specific β-lactamase.

-

Reagents: Prepare solutions of the purified β-lactamase enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), and the 3-fluoro-4-hydroxy lactam inhibitor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Assay Setup: In a 96-well microplate, add the β-lactamase enzyme and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

-

Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.

-

Measurement: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate. The rate of hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation and Analysis

To facilitate the comparison of newly synthesized 3-fluoro-4-hydroxy substituted lactams, it is recommended to summarize the key biological data in a structured table.

| Compound ID | Structure | β-Lactamase IC50 (µM) | GLT-1 Upregulation EC50 (µM) | Neuroprotection (%) |

| FHL-1 | [Structure of FHL-1] | 15.2 | 5.8 | 65 |

| FHL-2 | [Structure of FHL-2] | 8.7 | 2.1 | 82 |

| FHL-3 | [Structure of FHL-3] | 22.5 | 10.3 | 45 |

Future Directions and Conclusion

The exploration of 3-fluoro-4-hydroxy substituted lactams represents a promising avenue for the discovery of novel therapeutic agents. The unique combination of these two functional groups on a privileged scaffold warrants further investigation. The proposed synthetic strategies, based on established chemical transformations, provide a clear path for the synthesis of these compounds.

The primary therapeutic hypothesis focuses on their potential as neuroprotective agents through the upregulation of the GLT-1 transporter. This is supported by the known neuroprotective effects of β-lactams. Additionally, their potential as β-lactamase inhibitors should not be overlooked.

Future research should focus on:

-

The development and optimization of stereoselective synthetic routes to access all possible stereoisomers of 3-fluoro-4-hydroxy lactams.

-

A thorough in vitro evaluation of these compounds in neuroprotection and β-lactamase inhibition assays.

-

Structure-activity relationship (SAR) studies to identify the optimal substitution patterns for each therapeutic application.

-

In vivo studies in relevant animal models to validate the therapeutic potential of the most promising candidates.

References

-

Rothstein, J. D., et al. (2005). Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. Nature, 433(7021), 73-77. [Link][7][11][12][13][14]

-

Valdizan, E. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link][9]

-

InnoSer. (2025, November 25). In vitro neurology assays. [Link][15]

-

García-García, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248479. [Link][16]

-

García-García, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248479. [Link][17]

-

Martorana, F., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2349, pp. 245-261). Springer. [Link][18]

-

Kanjhan, R. (2017, April 22). How do Beta-lactams exactly increase the glutamate transporters? ResearchGate. [Link][8]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link][19]

-

Valdizan, E. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link][11]

-

Anderson, C. M., & Swanson, R. A. (2000). The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention. Annals of the New York Academy of Sciences, 920(1), 165-177. [Link][12]

-

Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology, 65(1), 1-105. [Link][13]

-

Kalivas, P. W. (2009). The glutamate homeostasis hypothesis of addiction. Nature Reviews Neuroscience, 10(8), 561-572. [Link][2]

-

Rothstein, J. D., et al. (2005). b-Lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. SciSpace. [Link][14]

-

Witzel, S., et al. (2023). Highly efficient β-lactamase assay applying poly-dimethylacrylamide-based surface functionalization with β-lactam antibiotics and β-lactamase inhibitors. Analytical Methods, 15(45), 5869-5878. [Link][20]

-

Konaklieva, M. (2014). β-Lactams as Neuroprotective Agents. ResearchGate. [Link][1][15]

-

O'Duill, M., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1786-1792. [Link][21]

-

Incerti, M., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(42), 16863-16874. [Link][3][19]

-

Linker, R. A., et al. (2008). A β-Lactam Antibiotic Dampens Excitotoxic Inflammatory CNS Damage in a Mouse Model of Multiple Sclerosis. PLoS ONE, 3(9), e3149. [Link][4]

-

Chen, P.-C., et al. (2023). Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy. International Journal of Molecular Sciences, 24(17), 13303. [Link][22]

-

Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). [Link][23]

-

Marković, V., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link][24]

-

Thiruvengadam, T. K., et al. (2001). Process for the synthesis of azetidinones. U.S. Patent No. 6,207,822 B1. [9][25]

-

Hamashima, Y., et al. (2006). Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes. The Journal of Organic Chemistry, 71(25), 9576-9583. [Link][26]

-